2-Methyl-1-butene

Description

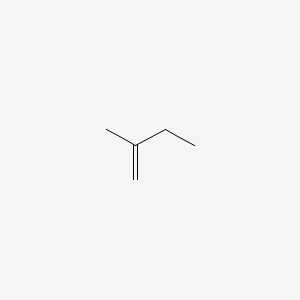

2-methylbut-1-ene is an alkene that is but-1-ene carrying a methyl substituent at position 2.

This compound is a natural product found in Tuber borchii and Juniperus monticola with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-4-5(2)3/h2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNNAWXXUZQSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26969-60-8 | |

| Record name | 1-Butene, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26969-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3052224 | |

| Record name | 2-Methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors are heavier than air. Used to make other chemicals., Gas or Vapor, Liquid, Colorless volatile liquid with a disagreeable odor; [Hawley] Colorless liquid; bp = 31-32 deg C; [MSDSonline] | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

31.2 °C | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

less than 20 °F (NFPA, 2010), Flash point < -7 °C, BELOW -20 °F (BELOW -7 °C) (CLOSED CUP) | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in alcohol, ether, benzene, In water, 130 mg/l @ 20 °C. | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.6504 @ 20 °C/4 °C | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

610.0 [mmHg], 610 mm Hg @ 25 °C | |

| Record name | 2-Methyl-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

563-46-2, 26760-64-5 | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbutene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026760645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33C9Y0I55H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-137.5 °C | |

| Record name | 2-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Methyl-1-butene

This guide provides a comprehensive overview of the fundamental chemical properties of 2-methyl-1-butene, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but also the scientific rationale behind its chemical behavior, supported by established experimental protocols and spectral analysis.

Molecular Structure and Physicochemical Properties

This compound, an aliphatic alkene, possesses a branched structure with the chemical formula C₅H₁₀.[1] Its structure, featuring a terminal double bond and a methyl group at the second carbon position, significantly influences its physical and chemical characteristics.[2]

dot graph "2_Methyl_1_butene_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Structure of this compound

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ | [1] |

| Molecular Weight | 70.13 g/mol | [3] |

| CAS Number | 563-46-2 | [3] |

| Appearance | Colorless volatile liquid | [3][4] |

| Odor | Disagreeable | [3][4] |

| Boiling Point | 31 °C | [4] |

| Melting Point | -137 °C | [4] |

| Density | 0.65 g/mL at 25 °C | [4] |

| Solubility | Insoluble in water; Soluble in ether, ethanol, and benzene | [4] |

| Vapor Pressure | 610 mm Hg at 25 °C | [3] |

| Refractive Index (n20/D) | 1.378 | [4] |

| Flash Point | Below 0 °F | [4] |

Spectroscopic Characterization

Spectroscopic data is fundamental for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The terminal vinyl protons (=CH₂) typically appear as singlets around 4.6-4.7 ppm. The allylic protons (-CH₂-) of the ethyl group show a quartet around 2.0 ppm, coupled to the terminal methyl protons. The methyl group attached to the double bond appears as a singlet around 1.7 ppm, and the terminal methyl group of the ethyl substituent gives a triplet at approximately 1.0 ppm.

-

¹³C NMR: The carbon-13 NMR spectrum provides five distinct signals, confirming the presence of five unique carbon environments. The quaternary carbon of the double bond (C2) resonates downfield around 147.7 ppm, while the terminal vinyl carbon (C1) appears at approximately 108.6 ppm. The allylic carbon of the ethyl group is found around 30.8 ppm. The methyl carbon attached to the double bond resonates at about 22.4 ppm, and the terminal methyl carbon of the ethyl group is observed at approximately 12.4 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups. A key absorption is the C=C stretching vibration, which is typically observed around 1650 cm⁻¹. The C-H stretching vibrations of the vinyl group are seen just above 3000 cm⁻¹, while the C-H stretches of the aliphatic methyl and methylene groups appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a molecular ion peak (M⁺) at m/z = 70. The fragmentation pattern is characteristic of a branched alkene. A prominent peak is often observed at m/z = 55, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment is seen at m/z = 41, which can be attributed to the stable allyl cation.

Chemical Reactivity and Reaction Mechanisms

The presence of the carbon-carbon double bond makes this compound significantly more reactive than its alkane counterparts, readily undergoing addition reactions.[4]

Electrophilic Addition Reactions

The reaction of this compound with hydrogen halides (e.g., HCl, HBr) proceeds via an electrophilic addition mechanism.[5] The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms (C1). This leads to the formation of a more stable tertiary carbocation intermediate at C2. Subsequent attack by the halide ion on the carbocation yields the major product, a 2-halo-2-methylbutane.[6]

dot graph "Hydrohalogenation_Mechanism" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Mechanism of Hydrohalogenation

This two-step reaction sequence achieves the anti-Markovnikov hydration of this compound.[7] In the first step, borane (BH₃) adds to the double bond in a syn-addition, with the boron atom attaching to the less substituted carbon (C1) due to steric and electronic factors. The resulting trialkylborane is then oxidized in the second step using hydrogen peroxide in a basic solution to yield the corresponding alcohol, 2-methyl-1-butanol.[7][8]

dot graph "Hydroboration_Oxidation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10];

} Hydroboration-Oxidation Workflow

Halogenation

The addition of halogens, such as bromine (Br₂), to this compound is a characteristic test for unsaturation. The reaction proceeds through a cyclic bromonium ion intermediate, followed by the backside attack of a bromide ion, resulting in the formation of a vicinal dihalide (1,2-dibromo-2-methylbutane).[9]

Polymerization

In the presence of suitable catalysts (e.g., acids or Ziegler-Natta catalysts), this compound can undergo addition polymerization.[1][4] The double bond breaks, and the monomers link together to form a long polymer chain.[1] This reactivity makes it a useful monomer in the production of certain synthetic rubbers and polymers.[1]

Experimental Protocols

Synthesis of this compound via Dehydration of 2-Methyl-2-butanol

This method involves the acid-catalyzed dehydration of a tertiary alcohol.[10][11]

Materials:

-

2-methyl-2-butanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Distillation apparatus

-

Separatory funnel

-

10% Sodium hydroxide solution

-

Anhydrous calcium chloride

Procedure:

-

In a round-bottom flask, cautiously add concentrated sulfuric acid to 2-methyl-2-butanol.

-

Assemble a simple distillation apparatus.

-

Gently heat the reaction mixture. The lower boiling point alkene products (this compound and 2-methyl-2-butene) will distill over.

-

Collect the distillate in a flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash with a 10% sodium hydroxide solution to neutralize any acidic impurities.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

The mixture of alkenes can then be separated by fractional distillation.

Purification by Fractional Distillation

Due to the close boiling points of the isomeric pentenes that can form during synthesis, fractional distillation is essential for isolating pure this compound.[10]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus in a fume hood.

-

Place the crude alkene mixture in the round-bottom flask with boiling chips.

-

Heat the flask gently.

-

Carefully monitor the temperature at the distillation head. Collect the fraction that distills at or near the boiling point of this compound (31 °C).

-

It is advisable to collect multiple small fractions and analyze their purity by Gas Chromatography (GC).

Qualitative and Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound.[12]

Instrumentation:

-

Gas chromatograph with a mass selective detector

-

Capillary column (e.g., non-polar, such as DB-5ms)

-

Helium carrier gas

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature to ensure separation from other volatile components.

-

Carrier Gas Flow Rate: ~1 mL/min

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-200

The retention time of the peak corresponding to this compound can be used for identification by comparison with a known standard, and the mass spectrum of the peak provides definitive structural confirmation. Quantification can be achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Applications in Research and Industry

This compound serves as a valuable intermediate in organic synthesis and has several industrial applications.

-

Organic Synthesis: It is used in the synthesis of other chemicals, including pinacolone, flavor enhancers, and crop protectants.[4][13]

-

Polymer Industry: As a monomer, it is utilized in the production of synthetic rubbers and other polymers.[1]

-

Fuel Additive: It can be used as a fuel additive to improve the octane rating of gasoline.[1]

Safety and Handling

This compound is an extremely flammable liquid and vapor.[14] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[15] Protective gloves, safety glasses, and a lab coat should be worn.[15] It may be fatal if swallowed and enters the airways.[14][16] In case of fire, use carbon dioxide, dry chemical powder, or foam.[15]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

Conclusion

This compound is a versatile and reactive alkene with a well-defined set of chemical and physical properties. A thorough understanding of its spectroscopic characteristics, reactivity, and handling requirements is essential for its safe and effective use in research and industrial applications. The protocols and data presented in this guide provide a solid foundation for scientists and professionals working with this compound.

References

-

Study.com. (n.d.). Explain the mechanism of the reaction of this compound with HCl. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How can 2-methyl-2-butene be separated during purification?. Retrieved from [Link]

-

Quora. (2018). How did Markovnikov's rule apply to this compound?. Retrieved from [Link]

-

Scribd. (n.d.). Exp7 Synthesis of 2-Methyl-2-Butene Chaza. Retrieved from [Link]

-

Brainly. (2023). Elimination Reactions of Alkyl Halides. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Homework.Study.com. (n.d.). ORGANIC CHEMISTRY Using the hydroboration-oxidation reaction, outline a reaction sequence for each of the following conversions. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]

-

Fiveable. (n.d.). This compound Definition. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. fiveable.me [fiveable.me]

- 3. This compound | C5H10 | CID 11240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 563-46-2 [chemicalbook.com]

- 5. homework.study.com [homework.study.com]

- 6. quora.com [quora.com]

- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 8. homework.study.com [homework.study.com]

- 9. brainly.com [brainly.com]

- 10. homework.study.com [homework.study.com]

- 11. scribd.com [scribd.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound, 98% | CymitQuimica [cymitquimica.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. content.labscoop.com [content.labscoop.com]

Core Identity and Physicochemical Characteristics

An In-Depth Technical Guide to 2-Methyl-1-butene (CAS: 563-46-2)

This guide provides a comprehensive technical overview of this compound, an important branched-chain alkene. Intended for researchers, chemists, and drug development professionals, this document delves into its fundamental properties, synthesis, reactivity, applications, and critical safety protocols, grounding all information in established scientific principles and authoritative sources.

This compound, also known as γ-isoamylene, is an organic compound belonging to the alkene family.[1] Its structure features a double bond at the terminal position (C1) and a methyl group at the C2 position, which imparts specific reactivity and physical properties.[1][2]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 563-46-2 | |

| Molecular Formula | C₅H₁₀ | [3] |

| Molecular Weight | 70.13 g/mol | [4] |

| Appearance | Colorless, volatile liquid | [2][4] |

| Odor | Disagreeable, unpleasant | [2][4] |

| Boiling Point | 31 °C (lit.) | [2] |

| Melting Point | -137 °C (lit.) | [2] |

| Density | 0.65 g/mL at 25 °C (lit.) | [2] |

| Vapor Pressure | 9.98 psi (68.8 kPa) at 20 °C | |

| Flash Point | < -6.7 °C (< 20 °F) | [5] |

| Solubility | Insoluble in water; soluble in ether, ethanol, and benzene.[2][6][7] | [2][6][7] |

| Refractive Index | n20/D 1.378 (lit.) | [2] |

Synthesis Pathway: Acid-Catalyzed Dehydration of 2-Methyl-2-butanol

A prevalent and instructive method for synthesizing this compound is the acid-catalyzed dehydration of a tertiary alcohol, 2-methyl-2-butanol. This reaction proceeds via an E1 (Elimination, Unimolecular) mechanism and typically yields a mixture of alkene isomers.[8][9][10]

Causality of the Mechanism:

The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄).[11][12] This step is critical as it converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, water), facilitating its departure.[13] The subsequent loss of the water molecule is the rate-determining step, resulting in the formation of a relatively stable tertiary carbocation.[11][14]

A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon atom adjacent (beta) to the carbocation.[11] In the case of the 2-methyl-2-butyl carbocation, there are two distinct types of beta-protons, leading to two different products. The removal of a proton from one of the methyl groups (C1) forms the more substituted and thermodynamically more stable product, 2-methyl-2-butene. The removal of a proton from the methylene group (C3) forms the less substituted product, this compound.[8][9]

This regioselectivity is governed by Zaitsev's Rule , which predicts that in an elimination reaction, the major product will be the more stable, more highly substituted alkene.[15][16][17][18][19] Therefore, 2-methyl-2-butene is the major product, while this compound is the minor product.[8][20]

Caption: E1 mechanism for the dehydration of 2-methyl-2-butanol.

Experimental Protocol: Synthesis and Isolation

This protocol describes the dehydration of 2-methyl-2-butanol followed by fractional distillation to separate the isomeric alkene products.

-

Apparatus Setup: Assemble a fractional distillation apparatus. Use a heating mantle as the heat source. Place a few boiling chips in the 100 mL round-bottom distilling flask.

-

Reagent Addition: Cool the distilling flask in an ice-water bath. Cautiously add 15 mL of 2-methyl-2-butanol to the flask. Slowly and with gentle swirling, add 5 mL of concentrated sulfuric acid (H₂SO₄).

-

Distillation: Gently heat the mixture to initiate the reaction and distillation. The low boiling points of the alkene products (this compound: 31 °C; 2-methyl-2-butene: 38.5 °C) allow them to be distilled as they are formed.[2][21]

-

Collection: Collect the distillate in a receiving flask cooled in an ice-water bath to minimize evaporation. Continue distillation until the production of alkene ceases (typically when about 5-7 mL of distillate has been collected).

-

Purification (Washing): Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with:

-

10 mL of cold water to remove the bulk of the acid.

-

10 mL of 10% sodium hydroxide solution to neutralize any remaining acid.

-

10 mL of saturated sodium chloride solution (brine) to begin the drying process.

-

-

Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride or magnesium sulfate to remove residual water. Swirl and let it stand for 10-15 minutes.

-

Final Analysis: Decant the dried liquid into a pre-weighed vial. The composition of the product mixture can be analyzed using Gas Chromatography (GC) to determine the relative ratio of this compound and 2-methyl-2-butene.[9][22]

Chemical Reactivity and Mechanistic Pathways

The primary site of reactivity in this compound is the carbon-carbon double bond, which acts as a nucleophile.[23] It readily undergoes electrophilic addition reactions.

Electrophilic Addition of HCl

The reaction with hydrogen halides like HCl is a classic example of electrophilic addition. The mechanism follows Markovnikov's Rule , which states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that already has more hydrogen atoms.[24]

-

Protonation: The pi bond of the alkene attacks the electrophilic hydrogen of HCl. This can form two possible carbocations. Following Markovnikov's rule, the hydrogen adds to C1, forming the more stable tertiary carbocation at C2. Formation of the alternative primary carbocation is highly disfavored.[23][24]

-

Nucleophilic Attack: The resulting chloride ion (Cl⁻), a nucleophile, attacks the electrophilic tertiary carbocation, forming the final product, 2-chloro-2-methylbutane.[23]

Caption: Mechanism of electrophilic addition of HCl to this compound.

Industrial and Research Applications

This compound is a valuable chemical intermediate with several key applications:

-

Polymer Industry: It serves as a comonomer in the production of polyolefins, such as linear low-density polyethylene (LLDPE) and specialty elastomers. Its branched structure imparts desirable properties to the resulting polymers.[6][25]

-

Fuel Additive: It is used as a component in gasoline to increase the octane rating, which enhances engine performance and prevents knocking.[2][6]

-

Organic Synthesis: It is a starting material for the synthesis of various other chemicals, including pinacolone, flavor enhancers, pesticides, crop protectants, and tertiary amyl phenol.[2][3][4][7]

-

Specialty Chemicals: It is used in the manufacturing of specialty chemicals, lubricants, and plasticizers.[25]

Safety, Handling, and Storage Protocols

This compound is an extremely flammable liquid and poses a significant fire and explosion risk.[2][26] Vapors are heavier than air and can accumulate in low-lying areas, potentially forming explosive mixtures with air.[4][27] Strict adherence to safety protocols is mandatory.

Protocol for Safe Handling and Storage

-

Ventilation and Ignition Control:

-

Always handle this compound inside a certified chemical fume hood to prevent vapor accumulation.[28][29]

-

Eliminate all potential ignition sources from the work area. This includes open flames, hot surfaces, sparks from electrical equipment, and static discharge.[28][29][30]

-

Use only explosion-proof electrical equipment and non-sparking tools.[26][28]

-

-

Storage:

-

Store in a dedicated, UL-approved flammable liquids storage cabinet.[31] Do not store with strong oxidizers, corrosives, or other incompatible materials.[31][32]

-

Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.[30][31] Recommended storage temperature is 2-8 °C.[30]

-

Ensure containers are properly labeled with the chemical name and hazard warnings.[33]

-

-

Transfer and Dispensing:

-

Personal Protective Equipment (PPE):

-

Spill and Emergency Response:

-

Spill: In case of a spill, evacuate the area and remove all ignition sources. Contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for proper disposal.[27] Do not let the product enter drains.[27]

-

Fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish fires. Do not use a direct water jet, as it may spread the fire.[5][27]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[30]

-

Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water.[26][30]

-

Eye Contact: Flush eyes with water as a precaution.[30]

-

Ingestion: Do NOT induce vomiting. Immediately call a poison center or physician.[26][30]

-

-

Caption: Logical workflow for the safe handling of this compound.

References

- Zaytsev's rule - Wikipedia.

- This compound | 563-46-2 - ChemicalBook.

- This compound 563-46-2 wiki - Guidechem.

- Elimination Reactions (2): The Zaitsev Rule - Master Organic Chemistry.

- 11.7: Elimination Reactions- Zaitsev's Rule - Chemistry LibreTexts.

- Video: Acid-Catalyzed Dehydr

- 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes].

- dehydration of more complic

- 11.7 Elimination Reactions: Zaitsev's Rule - Organic Chemistry | OpenStax.

- Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson - Study.com.

- Acid & Base Catalyzed Dehydration of Alcohol | AESL - Aakash Institute.

- Use and Storage of Flammable and Combustible Liquids - Environmental Health & Safety.

- This compound 98 563-46-2 - Sigma-Aldrich.

- This compound, 98% - Fisher Scientific.

- This compound - Safety D

- This compound (C5H10) - GazFinder.

- 4 Essential Steps For Keeping Flammable Liquids In The Labor

- Acid Catalyzed Dehydr

- Explain the mechanism of the reaction of this compound with HCl.

- Flammable Liquid Handling Precautions | Office of Environmental Health and Safety.

- This compound, 98% - CymitQuimica.

- Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno.

- Flammable Chemical Storage: Best Practices for Labor

- This compound CAS 563-46-2 Market Size, Share, Growth | CAGR Forecast 2032.

- Alcohol Dehydration Reaction Mechanism With H2SO4 - YouTube.

- This compound | C5H10 | CID 11240 - PubChem - NIH.

- 1 - SAFETY D

- How did Markovnikov's rule apply to this compound? - Quora.

- This compound Definition - Organic Chemistry Key Term | Fiveable.

- Dehydration of 2-Methylbutan-2-ol | PDF | Proton Nuclear Magnetic Resonance | Alkene.

- The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby.

- An Experiment on Dehydrating 2-Methyl-2-Butanol to Form 2-Methyl-2-Butene and this compound | Kibin.

- This compound - CAMEO Chemicals - NOAA.

- TCI AMERICA - Labscoop.

- In the acid-catalyzed deydration of 2-methyl-2-butanol, two products form. Which product is most... - Homework.Study.com.

- June 30, 2016 1 Product Stewardship Summary 2-Methyl-2-Butene Chemical Identity Product Uses Physical/Chemical Properties Health.

Sources

- 1. fiveable.me [fiveable.me]

- 2. This compound | 563-46-2 [chemicalbook.com]

- 3. This compound, 98% | CymitQuimica [cymitquimica.com]

- 4. This compound | C5H10 | CID 11240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. studylib.net [studylib.net]

- 9. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]

- 10. kibin.com [kibin.com]

- 11. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]

- 12. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]

- 13. m.youtube.com [m.youtube.com]

- 14. aakash.ac.in [aakash.ac.in]

- 15. Zaytsev's rule - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes] - Chad's Prep® [chadsprep.com]

- 19. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]

- 20. homework.study.com [homework.study.com]

- 21. cpchem.com [cpchem.com]

- 22. scribd.com [scribd.com]

- 23. homework.study.com [homework.study.com]

- 24. quora.com [quora.com]

- 25. This compound CAS 563-46-2 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 26. content.labscoop.com [content.labscoop.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. ehs.princeton.edu [ehs.princeton.edu]

- 29. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 30. This compound - Safety Data Sheet [chemicalbook.com]

- 31. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]

- 32. blog.storemasta.com.au [blog.storemasta.com.au]

- 33. geniescientific.com [geniescientific.com]

- 34. Gas detectors and respiratory protection equipments C5H10 (this compound), CAS number 563-46-2 [en.gazfinder.com]

2-Methyl-1-butene molecular weight and formula

An In-Depth Technical Guide to the Molecular Weight and Formula of 2-Methyl-1-butene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, focusing on its fundamental chemical properties, including its molecular formula and weight. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise and validated information for their work.

Introduction to this compound

This compound, also known as γ-isoamylene, is an unsaturated hydrocarbon belonging to the alkene family.[1][2] Its structure is characterized by a four-carbon chain (butene) with a double bond originating at the first carbon and a methyl group attached to the second carbon.[3] This branched-chain alkene is a colorless, volatile liquid used as an intermediate in the synthesis of other chemical compounds and as a component in high-octane gasoline.[1][3] Accurate knowledge of its molecular formula and weight is paramount for stoichiometric calculations in chemical reactions, quantitative analysis, and for the characterization of novel compounds derived from it.

Molecular Formula and Structure

The chemical identity of a molecule is fundamentally defined by its molecular formula, which specifies the type and number of atoms it contains.

Molecular Formula

The molecular formula for this compound is C₅H₁₀ .[1][2][4] This formula indicates that each molecule is composed of five carbon atoms and ten hydrogen atoms. It adheres to the general formula for non-cyclic alkenes, CₙH₂ₙ.[5]

Chemical Structure

The IUPAC name, 2-methylbut-1-ene, precisely describes the arrangement of these atoms.[1] The structure features a double bond between the first and second carbons of the main butene chain, with a methyl group branching from the second carbon. This arrangement is distinct from its isomers, such as 2-methyl-2-butene or 3-methyl-1-butene.

Caption: Molecular structure of this compound (C₅H₁₀).

Molecular Weight

The molecular weight is a critical parameter for any chemical compound, influencing its physical properties and being essential for quantitative measurements.

Calculation and Values

The molecular weight is calculated by summing the atomic weights of all constituent atoms. Using the standard atomic weights of carbon (≈12.011 u) and hydrogen (≈1.008 u):

-

Carbon: 5 atoms × 12.011 u/atom = 60.055 u

-

Hydrogen: 10 atoms × 1.008 u/atom = 10.080 u

-

Total Molecular Weight: 60.055 u + 10.080 u = 70.135 u (or g/mol )

Different sources may provide slightly different values based on the precision of the atomic weights used. For high-resolution applications, the monoisotopic mass, which is calculated using the mass of the most abundant isotopes (¹²C and ¹H), is used.

Data Summary Table

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ | PubChem[1], NIST[2] |

| IUPAC Name | 2-methylbut-1-ene | PubChem[1] |

| CAS Number | 563-46-2 | Santa Cruz Biotechnology[4], NIST[2] |

| Average Molecular Weight | 70.13 g/mol | PubChem[1], Sigma-Aldrich |

| Monoisotopic Mass | 70.078250319 Da | PubChem[1] |

| Molecular Weight (High Precision) | 70.1329 g/mol | NIST[2], Restek[6] |

Experimental Verification of Molecular Weight

While the molecular weight can be calculated theoretically, its experimental determination is crucial for confirming the identity and purity of a sample. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Principle of GC-MS

GC-MS is a powerful analytical technique that combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. The GC separates volatile compounds from a mixture, and the MS then ionizes the separated compounds, sorts the resulting ions by their mass-to-charge ratio (m/z), and measures their intensity. For this compound, the molecular ion peak (M⁺) in the mass spectrum will directly correspond to its molecular weight.

Step-by-Step Protocol for GC-MS Analysis

-

Sample Preparation: A stock solution of this compound is prepared by diluting it in a volatile organic solvent, such as hexane or dichloromethane, to a concentration of approximately 100 µg/mL.

-

GC Inlet Injection: 1 µL of the prepared sample is injected into the GC inlet, which is heated to a temperature (e.g., 250°C) sufficient to rapidly vaporize the sample without thermal degradation.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) onto a capillary column (e.g., a 30m DB-5ms column). A temperature program is used to separate components based on their boiling points and column interactions. A typical program might start at 40°C and ramp to 200°C.

-

Ionization: As this compound elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) is commonly used, where the molecule is bombarded with 70 eV electrons. This process removes an electron, forming a positively charged molecular ion (C₅H₁₀⁺).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which filters them based on their m/z ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The resulting spectrum is analyzed for the molecular ion peak. For this compound, a prominent peak at m/z = 70 would confirm its molecular weight.[6] Additional fragment ions in the spectrum provide structural information, serving as a fingerprint for the compound.

GC-MS Workflow Diagram

Caption: Standard workflow for molecular weight determination via GC-MS.

Conclusion

The molecular formula (C₅H₁₀) and molecular weight (approx. 70.13 g/mol ) are foundational chemical descriptors of this compound.[1] These values, derived from its atomic composition, are readily confirmed using standard analytical techniques like mass spectrometry, which remains an indispensable tool for the unambiguous identification and characterization of volatile organic compounds in research and industrial applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11240, this compound. Available at: [Link]

-

Restek Corporation (n.d.). This compound - EZGC Method Translator. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). This compound in NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). This compound in NIST Chemistry WebBook (Data). Available at: [Link]

-

National Institute of Standards and Technology (n.d.). This compound in NIST Chemistry WebBook (Antoine Equation Parameters). Available at: [Link]

-

Wikidata (2023). This compound (Q27109720). Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90770104, Butene this compound. Available at: [Link]

-

Doc Brown's Chemistry (n.d.). Infrared spectrum of 2-methylbut-1-ene. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). This compound in NIST Chemistry WebBook (IR Spectrum). Available at: [Link]

-

ResearchGate (n.d.). Detection and determination of the alkenes. Available at: [Link]

-

Unknown (n.d.). CHAPTER 3 ALKENES. Available at: [Link]

-

Chemistry LibreTexts (2023). Physical Properties of Alkenes. Available at: [Link]

-

Geniebook (n.d.). Alkenes | Secondary 4 Chemistry. Available at: [Link]

-

The Journal of Physical Chemistry A (2021). A Theoretical Study of the Reactions of Hydrogen Atoms with C2–C4 Alkenes. Available at: [Link]

Sources

2-Methyl-1-butene boiling point and melting point

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-butene: Boiling and Melting Points

Abstract

This technical guide provides a comprehensive analysis of the boiling and melting points of this compound (also known as γ-isoamylene), a volatile and flammable aliphatic hydrocarbon. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of physical chemistry with established experimental data. We will explore the molecular determinants of its phase transitions, present standardized methodologies for their determination, and offer a comparative analysis with its structural isomers. The objective is to furnish a robust understanding of these critical properties, which are paramount for the safe handling, application, and purification of this compound in a laboratory and industrial setting.

Core Physicochemical Characteristics of this compound

This compound is a colorless, volatile liquid characterized by a disagreeable odor[1][2]. As an unsaturated hydrocarbon, its chemical reactivity and physical properties are dictated by its molecular structure, specifically the presence of a double bond and a branched carbon skeleton[3][4]. A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 2-Methylbut-1-ene | [5] |

| Molecular Formula | C₅H₁₀ | [1][5] |

| Molecular Weight | 70.13 g/mol | [1] |

| Boiling Point | 31°C to 32°C (at 1 atm) | [2][5][6][7] |

| Melting Point | -137°C | [2][5][6] |

| Density | 0.65 g/mL (at 25°C) | [2][6] |

| Vapor Pressure | 9.98 psi (68.8 kPa) at 20°C | [2][6] |

| Solubility | Insoluble in water; Soluble in ether, ethanol, benzene | [2][5] |

| Flash Point | Below 0°F (-18°C) | [2] |

| CAS Number | 563-46-2 | [2][6] |

Theoretical Framework: Molecular Structure and Intermolecular Forces

The boiling and melting points of a substance are direct manifestations of the energy required to overcome the intermolecular forces holding its molecules together in the liquid and solid states, respectively. For nonpolar compounds like this compound, the predominant intermolecular forces are London dispersion forces[3].

Influence on Boiling Point

The boiling point of alkenes is influenced by two primary factors:

-

Molecular Weight: As the molecular weight (and thus the number of electrons) increases, the strength of London dispersion forces increases, leading to a higher boiling point[4][8][9].

-

Molecular Branching: Branching in the carbon chain reduces the molecule's surface area available for intermolecular contact[3]. This weakening of London dispersion forces results in a lower boiling point compared to straight-chain isomers[4]. This compound, being a branched isomer of pentene, exemplifies this principle.

Influence on Melting Point

Melting points are determined not only by the strength of intermolecular forces but also by how efficiently molecules can pack into a crystal lattice[3]. Molecular symmetry plays a crucial role. While this compound's branched structure disrupts efficient packing, its melting point trend relative to isomers can be complex[3]. For instance, highly symmetrical molecules often have unusually high melting points, a phenomenon less pronounced in this particular isomer.

Comparative Analysis with C₅H₁₀ Isomers

To contextualize the properties of this compound, a comparison with its isomers is instructive. The position of the double bond and the degree of branching significantly alter the physical properties.

| Compound | Structure | Boiling Point (°C) | Melting Point (°C) | Key Structural Feature |

| 1-Pentene | Straight-chain | 30[9][10] | -165.2[9][10] | Terminal double bond |

| This compound | Branched | 31-32 [5][7] | -137 [5][6] | Branched, terminal double bond |

| cis-2-Pentene | Straight-chain | 37[9][11] | -180[9] | Internal double bond, cis-geometry |

| trans-2-Pentene | Straight-chain | 36[9] | -135[9] | Internal double bond, trans-geometry |

| 2-Methyl-2-butene | Branched | ~38.5 | -133 | Branched, internal double bond |

| n-Pentane (C₅H₁₂) | Straight-chain alkane | 36.1[12] | -129.7[12] | Saturated, no double bond |

-

Boiling Point Insights: this compound has a boiling point very similar to 1-pentene, but lower than its straight-chain isomer with an internal double bond (2-pentene) and its saturated counterpart (n-pentane). The slightly higher boiling point of cis-2-pentene compared to trans-2-pentene is due to a small net molecular dipole in the cis isomer, which introduces weak dipole-dipole interactions in addition to dispersion forces[3][8][9].

-

Melting Point Insights: The melting point is heavily influenced by molecular packing. The U-shape of cis-isomers hinders efficient crystal packing, often resulting in lower melting points compared to their more linear trans counterparts[9][13].

Experimental Determination Protocols

Accurate determination of boiling and melting points is fundamental for compound identification and purity assessment[14].

Protocol for Boiling Point Determination (Micro-Capillary Method)

This method is suitable for small sample volumes and is based on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: Add a small volume (a few milliliters) of this compound to a fusion tube or a small test tube.

-

Capillary Insertion: Place a small capillary tube, sealed at one end, into the liquid with the open end down[15][16].

-

Apparatus Setup: Attach the fusion tube to a thermometer and place the assembly in a heating apparatus (e.g., a Thiele tube with heating oil or a metal block heater)[17].

-

Heating: Heat the apparatus gently. Initially, air trapped in the capillary will be expelled[17].

-

Observation: As the temperature approaches the boiling point, the vapor pressure of the sample will increase, forcing vapor into the capillary. This results in a rapid and continuous stream of bubbles emerging from the capillary's open end[16][17].

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the external and internal pressures equalize[16][17].

Caption: Workflow for Micro-Capillary Boiling Point Determination.

Protocol for Melting Point Determination

This protocol determines the temperature range over which a solid transitions to a liquid. For this compound, this requires significant cooling. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity, whereas impurities depress and broaden the melting range[14][18].

Methodology:

-

Sample Preparation: Ensure the sample is solidified (using a suitable cold bath) and finely powdered.

-

Capillary Loading: Pack a small amount of the solidified sample into a capillary tube sealed at one end[19].

-

Apparatus Setup: Place the capillary tube into a melting point apparatus equipped with a low-temperature stage.

-

Heating: Heat the sample at a controlled, slow rate (e.g., 1-2°C per minute) as it approaches the expected melting point. A preliminary rapid heating can be done to find an approximate range[18].

-

Observation & Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂.

Caption: Standard Protocol for Melting Point Range Determination.

Safety, Handling, and Storage

The low boiling point and high vapor pressure of this compound classify it as an extremely flammable liquid (OSHA Category 1)[20][21].

-

Handling: All work should be conducted in a well-ventilated fume hood, away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge[20].

-

Storage: Store in a tightly closed container in a cool, well-ventilated, and explosion-proof area, often under refrigeration (2-8°C)[6][20].

-

Hazards: Vapors are heavier than air and may accumulate in low areas[1][2]. Ingestion may be fatal if the substance enters the airways[21][22].

Conclusion

The boiling point (31-32°C) and melting point (-137°C) of this compound are defining physical properties that arise directly from its molecular structure. Its branched nature reduces intermolecular London dispersion forces, resulting in a low boiling point and high volatility. These properties, while making it useful in organic synthesis, also necessitate stringent safety protocols for its handling and storage. A thorough understanding of these phase transition dynamics, supported by accurate experimental determination, is essential for its effective and safe application in scientific research and development.

References

-

OpenOChem Learn. (n.d.). Physical Properties of Alkenes. Retrieved from OpenOChem Learn website. [Link]

-

Vedantu. (n.d.). Physical Properties of Alkenes: Polarity, Boiling Point & Trends. Retrieved from Vedantu website. [Link]

-

Testbook. (n.d.). Physical Properties of Alkenes: Melting & Boiling Point, Solubility. Retrieved from Testbook website. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound (CAS 563-46-2) Properties. Retrieved from Chemcasts website. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from Westlab Canada website. [Link]

-

Chemistry LibreTexts. (2015). 11.3: Physical Properties of Alkenes. Retrieved from Chemistry LibreTexts website. [Link]

-

JoVE. (2020). Boiling Points - Concept. Retrieved from JoVE website. [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary website. [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from SSERC website. [Link]

-

Collegedunia. (n.d.). Physical Properties Alkenes: Melting and Boiling Point, Polarity. Retrieved from Collegedunia website. [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from University of Calgary website. [Link]

-

Gasmet. (n.d.). This compound. Retrieved from Gasmet website. [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 563-46-2). Retrieved from Cheméo website. [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from BYJU'S website. [Link]

-

JoVE. (2020). Boiling Points - Procedure. Retrieved from JoVE website. [Link]

-

RSC Education. (n.d.). Melting point determination. Retrieved from RSC Education website. [Link]

-

Wikidata. (n.d.). This compound. Retrieved from Wikidata website. [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from Clarion University website. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Alkenes. Retrieved from Chemistry LibreTexts website. [Link]

-

Wikipedia. (n.d.). Pentane. Retrieved from Wikipedia website. [Link]

-

Wikipedia. (n.d.). Pentene. Retrieved from Wikipedia website. [Link]

-

CPAchem. (2022). Safety data sheet - 2-Methyl-2-butene. Retrieved from CPAchem website. [Link]

-

GCSE Science. (n.d.). What are the Isomers of Pentene?. Retrieved from GCSE Science website. [Link]

-

Study.com. (n.d.). Pentene Formula, Isomers & Uses. Retrieved from Study.com website. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | C5H10 | CID 11240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 563-46-2 [chemicalbook.com]

- 3. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 4. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound 98 563-46-2 [sigmaaldrich.com]

- 7. This compound [webbook.nist.gov]

- 8. testbook.com [testbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. study.com [study.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Pentane - Wikipedia [en.wikipedia.org]

- 13. collegedunia.com [collegedunia.com]

- 14. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 15. byjus.com [byjus.com]

- 16. Video: Boiling Points - Procedure [jove.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. westlab.com [westlab.com]

- 20. fishersci.com [fishersci.com]

- 21. content.labscoop.com [content.labscoop.com]

- 22. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Density and Refractive Index of 2-Methyl-1-butene

This guide provides a comprehensive technical overview of the density and refractive index of 2-methyl-1-butene (isoamylene), tailored for researchers, scientists, and professionals in drug development. Beyond a simple recitation of values, this document delves into the theoretical underpinnings, practical measurement protocols, and the influence of molecular structure on these critical physical properties.

Introduction: The Significance of Physical Properties in Scientific Research

In the realms of chemical synthesis, formulation science, and analytical chemistry, the precise characterization of a substance's physical properties is paramount. Density and refractive index are fundamental parameters that offer insights into a compound's purity, composition, and molecular structure. For a volatile alkene like this compound, accurate determination of these properties is crucial for applications ranging from its use as a solvent in organic synthesis to its role as a precursor in the manufacturing of various chemical products, including flavors, fragrances, and crop protectants.[1][2] This guide serves as a practical resource for the accurate measurement and interpretation of the density and refractive index of this compound.

Core Physical and Chemical Properties of this compound

This compound is a branched-chain alkene, one of several isomers of pentene.[3] Its structure, featuring a terminal double bond and a methyl group on the second carbon, dictates its unique physical and chemical characteristics.

| Property | Value | Source |

| Chemical Formula | C₅H₁₀ | [4] |

| Molar Mass | 70.13 g·mol⁻¹ | |

| Boiling Point | 31.2 °C | [4] |

| Melting Point | -137.5 °C | [4] |

| CAS Number | 563-46-2 | [5] |

Density of this compound: A Deeper Dive

The density of a substance is a measure of its mass per unit volume. For a volatile liquid like this compound, density is highly dependent on temperature. As temperature increases, the kinetic energy of the molecules increases, leading to greater intermolecular distances and a decrease in density.

Reported Density Values

Published data for the density of this compound at specific temperatures are available:

| Temperature (°C) | Density (g/mL) | Reference |

| 20 | 0.6504 | [4] |

| 25 | 0.65 | [1][2] |

The Influence of Molecular Structure on Density

The isomeric pentenes, all sharing the molecular formula C₅H₁₀, exhibit slight variations in density due to differences in their molecular packing and intermolecular forces.[3] Generally, increased branching in alkanes and alkenes can lead to less efficient packing of molecules, resulting in a lower density. However, the specific geometry and rotational freedom around the bonds also play a significant role.

| Isomer | Structure | Boiling Point (°C) | Density at 20°C (g/mL) |

| 1-Pentene | Linear | 30 | 0.641 |

| cis-2-Pentene | Linear | 37 | 0.656 |

| trans-2-Pentene | Linear | 36 | 0.648 |

| This compound | Branched | 31.2 | 0.6504 |

| 3-Methyl-1-butene | Branched | 20 | 0.627 |

| 2-Methyl-2-butene | Branched | 38.6 | 0.662 |

Note: Density values for isomers other than this compound are sourced from various chemical databases for comparative purposes.

Refractive Index of this compound: An Optical Characteristic

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used to identify and assess the purity of liquid samples. The refractive index is dependent on both the temperature and the wavelength of the light used for measurement.

Reported Refractive Index Values

The standard measurement is typically performed at 20°C using the D-line of a sodium lamp (589 nm), denoted as nD20.

| Temperature (°C) | Wavelength | Refractive Index | Reference |

| 20 | D-line (589 nm) | 1.378 | [2] |

| 20 | D-line (589 nm) | 1.3378 | [4] |

| Not Specified | Not Specified | 1.374 | [6] |

It is important to note the slight discrepancy in the reported values, which can arise from variations in measurement conditions and sample purity. As with density, the refractive index of this compound will decrease with increasing temperature due to the decrease in density.

Experimental Protocols for Accurate Measurement

The high volatility of this compound (boiling point ~31°C) presents a significant challenge for accurate density and refractive index measurements. Evaporation can lead to changes in concentration (if in a mixture) and temperature, both of which will affect the results. Therefore, meticulous experimental technique is required.

Protocol 1: Density Measurement of this compound using a Pycnometer

This protocol is designed to minimize evaporative losses and ensure high accuracy.

Principle: A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid (e.g., deionized water), and filled with the sample liquid, the density of the sample can be accurately determined.

Causality: The use of a pycnometer with a ground-glass stopper and a capillary tube is crucial for volatile liquids. The small opening of the capillary minimizes the surface area exposed to the atmosphere, thereby reducing the rate of evaporation.

Caption: Workflow for density measurement of this compound.

Step-by-Step Methodology:

-

Preparation:

-

Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

-

Allow the pycnometer and the this compound sample to equilibrate to the desired measurement temperature in a temperature-controlled water bath. This step is critical to prevent temperature fluctuations during the measurement process.

-

-

Measurement:

-

Accurately weigh the empty, dry pycnometer.

-

Carefully fill the pycnometer with this compound, ensuring no air bubbles are trapped. To minimize evaporation, it is advisable to perform this step in a well-ventilated fume hood and work quickly.

-

Insert the stopper, allowing the excess liquid to be expelled through the capillary.

-

Place the filled pycnometer back into the water bath to ensure the contents are at the precise measurement temperature.

-

Carefully dry the exterior of the pycnometer and weigh it.

-

-

Calibration:

-

To determine the exact volume of the pycnometer, repeat the measurement procedure using high-purity deionized water, for which the density at various temperatures is well-documented.

-

-

Calculation:

-

The density of the this compound is calculated using the formula: ρ_sample = (m_sample / m_water) * ρ_water where:

-

ρ_sample is the density of this compound

-

m_sample is the mass of the this compound

-

m_water is the mass of the water

-

ρ_water is the known density of water at the measurement temperature.

-

-

Protocol 2: Refractive Index Measurement of this compound using an Abbe Refractometer

Principle: An Abbe refractometer measures the critical angle of a liquid placed between two prisms to determine its refractive index.

Causality: For a volatile liquid, the primary concern is the rapid evaporation from the prism surface, which can alter the reading and create temperature gradients. The use of a refractometer with a water-jacketed prism for precise temperature control is essential.

Caption: Workflow for refractive index measurement of this compound.

Step-by-Step Methodology:

-

Setup and Calibration:

-

Turn on the Abbe refractometer and the light source.

-

Connect a circulating water bath to the refractometer prisms and set it to the desired measurement temperature (e.g., 20.0 ± 0.1 °C). Allow sufficient time for the prisms to reach thermal equilibrium.

-